molecular formula C17H12ClN3O3 B2522815 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride CAS No. 1170018-37-7

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride

Cat. No.: B2522815
CAS No.: 1170018-37-7
M. Wt: 341.75
InChI Key: SZDPVXVSLUONBC-UHFFFAOYSA-N
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Description

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by its complex structure, which includes a benzofuro[3,2-d]pyrimidine moiety linked to a benzoic acid group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction is performed under mild conditions using palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as RXRa. By binding to this receptor, the compound can inhibit its activity, leading to the induction of apoptosis in cancer cells. This process involves the cleavage of poly ADP-ribose polymerase and the activation of caspase-3, which are key steps in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid
  • 2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid

Uniqueness

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride is unique due to its specific structure, which confers distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3.ClH/c21-17(22)10-4-3-5-11(8-10)20-16-15-14(18-9-19-16)12-6-1-2-7-13(12)23-15;/h1-9H,(H,21,22)(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDPVXVSLUONBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=CC(=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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